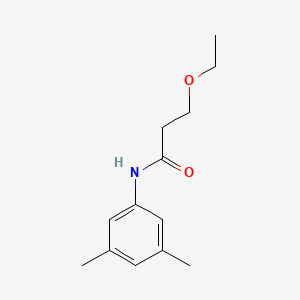

N-(3,5-dimethylphenyl)-3-ethoxypropanamide

Description

Historical Context and Evolution of Anilide Derivatives in Chemical Research

The journey of anilide derivatives began with the discovery of aniline (B41778) (C₆H₅NH₂) in the early 19th century. Initially isolated from the destructive distillation of indigo, it was later identified in coal tar, a byproduct of the burgeoning industrial revolution. nih.gov Scientists like Otto Unverdorben (1826), Friedlieb Runge (1834), and Carl Julius Fritzsche (1840) all independently isolated this compound, giving it various names. nih.gov It was August Wilhelm von Hofmann who, in 1843, unified these discoveries, establishing the compound's identity and naming it aniline. chembk.com

A pivotal moment in the history of anilides was William Henry Perkin's accidental synthesis of mauveine, the first synthetic dye, from aniline in 1856. nih.govtsijournals.com This discovery launched the synthetic dye industry and catalyzed intense research into aniline and its derivatives. nih.govchembk.com This era saw the development of a vast array of colors and the establishment of major chemical companies. chembk.com Beyond dyes, aniline derivatives found utility in staining for microscopy, which led to Paul Ehrlich's pioneering work in chemotherapy, culminating in the development of Salvarsan in 1909. chembk.com

Anilides, compounds formally derived from the acylation of anilines, became recognized as indispensable intermediates in both laboratory and industrial synthesis. nih.gov Their substructures are found in numerous natural products and have been crucial in the development of pharmaceuticals, including antimalarials and sulfa drugs, as well as in the polymer and rubber industries. nih.gov The continuous exploration of anilide chemistry underscores its fundamental importance in the advancement of organic and medicinal chemistry. nih.gov

Scope and Relevance of Current Research Endeavors on the Compound

Direct and extensive academic research specifically targeting N-(3,5-dimethylphenyl)-3-ethoxypropanamide is not widely documented in publicly available literature. However, the relevance of this compound can be inferred from ongoing research into structurally similar molecules. The core structure, an N-aryl propanamide, is a common motif in various areas of chemical science.

Current research on related N-aryl amides focuses on several key areas:

Synthesis Methodology: The development of novel, efficient, and stereoselective methods for the synthesis of N-aryl amides is a persistent goal in organic chemistry. nih.gov Research includes exploring new catalysts, reaction conditions, and starting materials to improve yields and reduce byproducts.

Medicinal Chemistry: Many N-aryl amide derivatives are investigated for their potential biological activities. For instance, related structures are explored as agonists for G protein-coupled receptors (GPR88) and for their potential in treating conditions like pulmonary fibrosis. rsc.org

Materials Science: The properties of polymers and other materials can be modified by incorporating anilide-based structures. Research in this area investigates how the specific substitution patterns on the aryl ring and the nature of the acyl group influence the material's thermal stability, solubility, and other physical properties.

While specific studies on this compound are limited, its structure makes it a candidate for investigation within these broader research themes.

Structural Features and Chemical Classifications Relevant to Academic Study

This compound is a molecule characterized by several key structural features that define its chemical classification and potential reactivity.

Anilide Core: The central feature is the anilide group, which consists of a phenyl ring bonded to the nitrogen atom of an amide. In this specific compound, the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This substitution pattern influences the molecule's electronic properties and steric hindrance around the nitrogen atom.

Ethoxy Group: An ethoxy group (-OCH₂CH₃) is attached to the 3-position of the propanamide chain. This ether linkage introduces a degree of polarity and potential for hydrogen bonding, which can affect solubility and intermolecular interactions.

Based on these features, this compound can be classified as:

A secondary amide

An N-aryl amide

A dialkyl-substituted aniline derivative

An alkoxypropanamide

The combination of a substituted aromatic ring and a flexible, functionalized aliphatic chain makes this compound an interesting subject for conformational analysis and for studying the influence of its specific substitution pattern on its chemical and physical properties.

Interactive Data Tables

To provide a comparative context, the following table outlines the physicochemical properties of related propanamide compounds. Data for the specific target compound, this compound, is not available in the searched literature, highlighting a gap in current chemical knowledge.

Table 1: Physicochemical Properties of Related Propanamide Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| Propanamide, N-(4-ethoxy-3,5-dimethylphenyl)- | C₁₃H₁₉NO₂ | 221.3 |

| Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl- | C₁₈H₂₁NO | 267.37 |

| Propanamide, 3-phenyl-N-ethyl-N-methyl- | C₁₂H₁₇NO | 191.27 |

| N,N-Dimethyl-3-phenylpropanamide | C₁₁H₁₅NO | 177.24 |

| N-ethyl-3,3-dimethylpentanamide | C₉H₁₉NO | 157.25 |

Data sourced from various chemical databases. Note the absence of data for the primary compound of interest.

Detailed Research Findings

As of the latest literature review, specific, in-depth research findings published in academic journals concerning this compound are not available. The synthesis of related N-aryl amides often involves the acylation of the corresponding aniline with a suitable carboxylic acid derivative, such as an acid chloride or anhydride. For example, the synthesis of N-aryl amino-4-acetamido-2-ethoxy benzamides has been achieved by condensing a benzoyl hydrazine (B178648) with aromatic acid chlorides. tsijournals.com Another general approach involves the reaction of aryl hydroxylamines with α-fluoronitroalkanes. nih.gov It can be hypothesized that a potential synthesis route for this compound would involve the reaction of 3,5-dimethylaniline (B87155) with 3-ethoxypropanoyl chloride or a related activated form of 3-ethoxypropanoic acid. However, without experimental data, this remains a theoretical pathway.

The lack of published research on this specific compound suggests it may be a novel chemical entity or one that has been synthesized but not extensively studied or reported in a public forum. Its structural similarity to compounds with known biological activity or material properties makes it a candidate for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-ethoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-16-6-5-13(15)14-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQJWVZIWNBQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)NC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388028 | |

| Record name | N-(3,5-dimethylphenyl)-3-ethoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830344-00-8 | |

| Record name | N-(3,5-dimethylphenyl)-3-ethoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications of N 3,5 Dimethylphenyl 3 Ethoxypropanamide

Established Synthetic Routes to the Propanamide Core and Anilide Moiety

The formation of N-(3,5-dimethylphenyl)-3-ethoxypropanamide hinges on the successful synthesis of its two primary components: the 3-ethoxypropanamide chain and the N-(3,5-dimethylphenyl) anilide group. The synthesis of N-aryl amides is a cornerstone of organic chemistry, with numerous established methods available. mdpi.com

Precursor Synthesis and Reaction Mechanisms

Propanamide Core Synthesis: The propanamide structure itself can be synthesized through several classical methods. One common approach involves the condensation reaction between urea (B33335) and propanoic acid. wikipedia.org Another established route is the dehydration of ammonium (B1175870) propionate. wikipedia.org For the specific 3-ethoxypropanoyl chloride precursor, a likely synthetic route involves the reaction of 3-ethoxypropanoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Anilide Moiety Synthesis (3,5-Dimethylaniline): The anilide portion originates from 3,5-dimethylaniline (B87155). nih.gov This precursor is commonly synthesized through the reduction of the corresponding nitroaromatic compound, 3,5-dimethylnitrobenzene. A typical laboratory procedure for the reduction of a nitrobenzene (B124822) to an aniline (B41778) involves the use of a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst. chemicalbook.com For instance, a procedure using a montmorillonite-supported copper-doped iron oxide nanoparticle catalyst (MMTFe3O4Cu MNPs) with sodium borohydride in water has been reported to achieve high yields. chemicalbook.com The reaction mechanism involves the transfer of hydride from the borohydride to the nitro group, facilitated by the catalyst, leading to the formation of the amine.

Another patented method describes the synthesis of 3,5-dimethylaniline from 3,5-dimethyl-2-cyclohexen-one azine. google.com This process involves heating the azine in an inert solvent with a noble metal catalyst, such as palladium on carbon, at elevated temperatures. google.com This method is noted for producing a product free of isomers. google.com

Amide Bond Formation: The final step, the formation of the amide bond between the 3-ethoxypropanoyl chloride and 3,5-dimethylaniline, is a classic nucleophilic acyl substitution. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide linkage. Such reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction of acid halides with amines is a widely used and effective method for amide synthesis.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves careful consideration of several factors to maximize the yield and purity of the final product.

For the synthesis of the 3,5-dimethylaniline precursor, reaction conditions such as temperature, reaction time, and catalyst loading are critical. In the reduction of 3,5-dimethylnitrobenzene using NaBH4 and a nanocatalyst, the reaction was carried out at 60°C for a short duration to achieve a high yield of 96%. chemicalbook.com The use of an external magnetic field to separate the nanocatalyst simplifies the workup procedure. chemicalbook.com

In the amide formation step, the choice of solvent is crucial. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed to prevent side reactions with the acyl chloride. The addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is standard practice to scavenge the HCl produced during the reaction, which can otherwise protonate the starting aniline and render it unreactive. The reaction temperature is often kept low initially to control the exothermic nature of the reaction and then may be raised to ensure completion.

Diversification Strategies for Structural Analogues and Derivatives

The core structure of this compound provides a versatile platform for the synthesis of a wide range of structural analogues and derivatives. These modifications can be systematically introduced at either the N-aryl substituent or the ethoxypropanamide chain.

Modifications at the N-Aryl Substituent (e.g., 3,5-dimethylphenyl variations)

The N-aryl portion of the molecule can be readily diversified by utilizing different substituted anilines in the final amide coupling step. A vast library of commercially available anilines allows for the introduction of various functional groups at different positions on the phenyl ring. For example, starting from different nitrobenzene or other suitable precursors, a range of anilines can be synthesized and subsequently used to create analogues. rsc.org

| Starting Material Variation | Resulting N-Aryl Substituent |

| 4-chloro-2,5-dimethoxyaniline | N-(4-chloro-2,5-dimethoxyphenyl) |

| Aniline | N-phenyl |

| 4-bromoaniline | N-(4-bromophenyl) |

| 3-methoxyaniline | N-(3-methoxyphenyl) |

This table illustrates how varying the initial aniline can lead to different N-aryl substituents in the final propanamide product.

Alterations to the Ethoxypropanamide Chain

The ethoxypropanamide chain offers multiple sites for modification. The ethoxy group can be replaced by other alkoxy groups by starting with the corresponding 3-alkoxypropanoic acid. Furthermore, the length of the carbon chain can be extended or shortened by using different amino acid derivatives or by employing alternative synthetic strategies.

For instance, instead of 3-ethoxypropanoic acid, one could use 4-ethoxybutanoic acid to create an N-(3,5-dimethylphenyl)-4-ethoxybutanamide. The use of α-substituted propanoic acids could introduce chirality and further structural complexity.

| Chain Precursor Variation | Resulting Side Chain |

| 3-methoxypropanoic acid | 3-methoxypropanamide |

| 3-isopropoxypropanoic acid | 3-isopropoxypropanamide |

| 4-ethoxybutanoic acid | 4-ethoxybutanamide |

| 3-(phenylthio)propanoic acid | 3-(phenylthio)propanamide |

This table demonstrates potential variations in the amide side chain by altering the initial carboxylic acid precursor.

Stereochemical Considerations in Synthesis

While this compound itself is achiral, the introduction of stereocenters in its analogues is a key strategy for exploring chemical space. Stereocenters can be introduced in either the N-aryl substituent or the amide side chain.

If a chiral aniline is used, the resulting amide will be chiral. Similarly, if a chiral carboxylic acid, such as a 2-substituted-3-ethoxypropanoic acid, is used, the final product will contain a stereocenter. When synthesizing chiral amides, it is crucial to employ synthetic methods that preserve the stereochemical integrity of the starting materials. Epimerization-free amide synthesis methods, such as certain umpolung amide synthesis protocols, can be particularly valuable in this context. nih.gov The use of chiral auxiliaries or asymmetric catalysis can also be employed to control the stereochemistry of newly formed chiral centers.

Advanced Synthetic Methodologies

The traditional synthesis of amides often involves the use of stoichiometric activating agents and harsh reaction conditions, leading to significant waste and potential safety hazards. To address these limitations, research has shifted towards more advanced and sustainable synthetic strategies. While specific literature on the synthesis of this compound is not abundant, general advancements in N-aryl amide formation provide a strong framework for its efficient preparation. These modern methods prioritize catalytic systems and environmentally benign reaction conditions.

Catalytic Approaches in Compound Synthesis

Catalytic methods for amide bond formation are at the forefront of modern organic synthesis, offering pathways that are both more efficient and atom-economical than classical routes. For the synthesis of N-aryl amides like this compound, several catalytic strategies can be envisaged, primarily involving the activation of carboxylic acids or their derivatives, or the direct coupling of amines with other functional groups.

One of the most promising catalytic approaches is the direct amidation of carboxylic acids. Boric acid has emerged as a simple, inexpensive, and efficient catalyst for the condensation of carboxylic acids and amines. semanticscholar.org This method typically involves heating the carboxylic acid and amine with a catalytic amount of boric acid, often under solvent-free conditions, to produce the corresponding amide and water as the sole byproduct. The application of this method to the synthesis of this compound would involve the direct reaction of 3-ethoxypropanoic acid with 3,5-dimethylaniline.

Transition metal-catalyzed cross-coupling reactions also represent a powerful tool for the formation of N-aryl amide bonds. Palladium-catalyzed Buchwald-Hartwig amidation, for instance, has been extensively developed for the coupling of aryl halides or triflates with amides. While this would represent a convergent synthesis, it is generally more applicable to the N-arylation of a pre-existing amide.

More direct catalytic routes that avoid pre-functionalized starting materials are highly desirable. Ruthenium pincer complexes have been shown to catalyze the acceptorless dehydrogenative coupling of alcohols and amines to form amides, releasing dihydrogen as the only byproduct. semanticscholar.org This strategy could potentially be adapted for the synthesis of this compound, although it would require the use of 3-ethoxypropanol and 3,5-dimethylaniline.

Another innovative catalytic approach is the Umpolung Amide Synthesis (UmAS), which reverses the traditional reactivity of the amine and acyl components. This method has been successfully applied to the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, promoted by a simple Brønsted base. nih.gov This epimerization-free method is particularly valuable for the synthesis of chiral amides.

The table below summarizes potential catalytic strategies applicable to the synthesis of this compound.

| Catalyst Type | Reactants | Key Advantages |

| Boric Acid | 3-ethoxypropanoic acid, 3,5-dimethylaniline | Inexpensive, low toxicity, often solvent-free. semanticscholar.org |

| Ruthenium Pincer Complexes | 3-ethoxypropanol, 3,5-dimethylaniline | Atom-economical, produces H₂ as a byproduct. semanticscholar.org |

| Nickel Nanocatalysts | Nitroarenes, Esters | Direct use of nitro compounds, step-economic. researchgate.net |

Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly integral to the design of synthetic routes in the chemical industry. The goal is to minimize environmental impact by reducing waste, using less hazardous chemicals, and improving energy efficiency. figshare.com The synthesis of this compound can be designed to align with these principles.

A key principle of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. Solvent-free reactions, often facilitated by techniques such as grinding or direct heating of reactants with a catalyst, significantly reduce the environmental burden associated with solvent production, use, and disposal. rsc.org The boric acid-catalyzed amidation mentioned earlier is an excellent example of a potentially solvent-free method. rsc.org Alternatively, the use of bio-based and renewable solvents like Cyrene™ can offer a greener alternative to traditional dipolar aprotic solvents like DMF and dichloromethane for amide synthesis from acid chlorides. jetir.org

Atom economy is another central tenet of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Catalytic dehydrogenative coupling and direct amidation reactions are inherently more atom-economical than methods that rely on stoichiometric activating agents, which generate significant amounts of byproducts.

The use of renewable starting materials is also a critical aspect. While 3,5-dimethylaniline is typically derived from petrochemical sources, the 3-ethoxypropanoic acid portion could potentially be derived from bio-based feedstocks. For instance, 3-hydroxypropionic acid is a platform chemical that can be produced through the fermentation of sugars, and its subsequent etherification would provide a renewable route to the acid precursor.

Enzymatic catalysis offers a powerful green alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the direct amidation of carboxylic acids and amines under mild conditions and often in green solvents. researchgate.net This biocatalytic approach could provide a highly selective and environmentally friendly route to this compound.

The following table highlights the application of green chemistry principles to potential synthetic routes for this compound.

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Utilize catalytic methods over stoichiometric reagents to minimize byproduct formation. |

| Atom Economy | Employ direct amidation or dehydrogenative coupling to maximize the incorporation of reactant atoms into the product. |

| Safer Solvents & Auxiliaries | Perform reactions under solvent-free conditions or use bio-based solvents like Cyrene™. jetir.org |

| Use of Renewable Feedstocks | Explore bio-based routes to 3-ethoxypropanoic acid. |

| Catalysis | Employ catalysts like boric acid or enzymes (e.g., CALB) to enable more efficient and selective transformations. semanticscholar.orgresearchgate.net |

| Design for Energy Efficiency | Utilize methods that proceed under milder temperatures, such as enzymatic catalysis. researchgate.net |

By integrating these advanced catalytic and green chemistry approaches, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

In the ¹H NMR spectrum of N-(3,5-dimethylphenyl)-3-ethoxypropanamide, each unique proton environment generates a distinct signal. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of these signals provide critical structural information.

The aromatic region would feature signals for the protons on the dimethylphenyl ring. The proton at the C2 and C6 positions would likely appear as a single signal due to symmetry, and the proton at the C4 position would be a separate signal. The two methyl groups attached to the phenyl ring are chemically equivalent and would produce a sharp singlet.

The ethoxy group protons would present as a triplet for the terminal methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂O) group, a characteristic pattern for an ethyl group. The protons of the propanamide backbone would appear as two triplets, corresponding to the methylene group adjacent to the carbonyl (C(O)CH₂) and the methylene group adjacent to the ether oxygen (OCH₂). A broad singlet corresponding to the amide proton (N-H) would also be expected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Amide (N-H) | ~8.0-9.0 | Broad Singlet |

| Aromatic (C2-H, C6-H) | ~7.1-7.3 | Singlet |

| Aromatic (C4-H) | ~6.7-6.9 | Singlet |

| Methylene (-O-CH₂-CH₃) | ~3.5-3.7 | Quartet (q) |

| Methylene (-O-CH₂-C(O)-) | ~3.7-3.9 | Triplet (t) |

| Methylene (-CH₂-C(O)-) | ~2.5-2.7 | Triplet (t) |

| Aromatic Methyls (Ar-CH₃) | ~2.3 | Singlet |

Note: Predicted values are based on analogous structures and standard chemical shift tables.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the molecular symmetry of the 3,5-dimethylphenyl group, the two methyl carbons and the C2/C6 and C3/C5 carbons of the aromatic ring would be equivalent, resulting in fewer signals than the total number of carbon atoms. The carbonyl carbon (C=O) is typically observed significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170-172 |

| Aromatic (C1) | ~138 |

| Aromatic (C3, C5) | ~139 |

| Aromatic (C4) | ~126 |

| Aromatic (C2, C6) | ~118-120 |

| Methylene (-O-CH₂-) | ~66-68 |

| Methylene (-O-CH₂-CH₃) | ~65-67 |

| Methylene (-CH₂-C(O)-) | ~36-38 |

| Aromatic Methyls (Ar-CH₃) | ~21 |

Note: Predicted values are based on analogous structures and standard chemical shift tables. rsc.orgchemicalbook.com

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the same spin system. rsc.org For instance, it would show a correlation between the ethyl group's CH₂ and CH₃ protons, and between the two adjacent methylene groups of the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the predicted ¹H signal at ~2.3 ppm to the ¹³C signal at ~21 ppm, confirming the assignment of the aromatic methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.eduresearchgate.net It is invaluable for piecing together the molecular skeleton. Key correlations would be expected between the amide proton (N-H) and the aromatic C1 and the carbonyl carbon, as well as between the protons of the aromatic methyl groups and the C3/C5 and C4 carbons of the phenyl ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum reveals the presence of specific functional groups. For this compound, the key absorptions would confirm the amide and ether functionalities, as well as the aromatic and aliphatic components.

Key expected absorption bands include a strong, sharp peak for the amide carbonyl (C=O) stretch, a band for the N-H stretch, and C-N stretching vibrations. researchgate.net The ether C-O-C stretch would also be a prominent feature. Aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300-3350 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-2980 | Medium-Strong |

| Amide C=O (Amide I) | Stretch | 1650-1680 | Strong |

| Amide N-H Bend (Amide II) | Bend | 1530-1570 | Medium-Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

Note: Predicted values are based on data from analogous N-substituted amides and ethers. researchgate.netresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While polar bonds like C=O and N-H give strong signals in IR, non-polar, symmetric bonds often produce strong signals in Raman spectroscopy. For this molecule, the aromatic ring C=C stretching vibrations would be expected to be particularly strong in the Raman spectrum. researchgate.netesisresearch.org The C=O stretch is also typically Raman active. esisresearch.org This technique can be useful for studying the skeletal vibrations of the carbon framework and confirming the presence of the aromatic system, providing a more complete vibrational profile when used in conjunction with FT-IR.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

For this compound (molecular formula: C₁₃H₁₉NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (221.29 g/mol ). High-resolution mass spectrometry would confirm the elemental composition.

Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group and the nitrogen atom. Cleavage between the carbonyl carbon and the adjacent methylene group would be a common fragmentation route.

McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of a neutral alkene molecule.

Cleavage of the Amide Bond: Scission of the C-N bond can occur, leading to fragments corresponding to the acylium ion and the dimethylaniline radical cation.

Fragmentation of the Ether: Cleavage of the C-O bonds in the ethoxypropyl side chain is another expected pathway. miamioh.edu

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the dimethylphenyl group, the amide linkage, and the ethoxypropanoyl moiety. nist.govarkat-usa.orgmdpi.com

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-phenylpropanamide |

| N,N-dimethylpropionamide |

In-depth Analytical Characterization of this compound Remains Elusive in Scientific Literature

A comprehensive review of scientific databases and literature has revealed a significant lack of publicly available data on the advanced spectroscopic and analytical characterization of the chemical compound this compound. Despite extensive searches, specific experimental findings required to detail its chemical and structural properties, as outlined by advanced analytical methodologies, could not be sourced.

Initial investigations were hampered by conflicting information regarding the compound's Chemical Abstracts Service (CAS) number. The number 35554-44-0, sometimes associated with this compound, is authoritatively assigned to Imazalil (also known as Enilconazole), a fungicide with a distinctly different molecular formula (C14H14Cl2N2O) and chemical structure. lgcstandards.comcaymanchem.comlgcstandards.comanalytice.comscbt.com This misattribution highlights a critical data discrepancy in some chemical databases.

Further searches focused on the compound's molecular formula, C13H19NO2, and its systematic name. While these searches identified several isomers for which analytical data are available, none of the retrieved studies focused on this compound. nih.govwikipedia.org Consequently, no specific data for High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or X-ray Crystallography for this particular compound could be obtained.

For instance, detailed crystallographic data is available for a related isomer, N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide, providing insight into its solid-state structure. nih.govresearchgate.net However, such information cannot be extrapolated to this compound due to the differences in their chemical structures.

The absence of dedicated research articles or entries in analytical data repositories means that a detailed discussion on the following topics, as they pertain specifically to this compound, cannot be constructed at this time:

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to predict the electronic properties and reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. chemrxiv.org

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. chemrxiv.org

For example, DFT studies on various aniline (B41778) and naphthalimide derivatives have shown how substituent groups influence the HOMO and LUMO energies. researchgate.netresearchgate.net The introduction of electron-donating or electron-withdrawing groups can raise or lower the orbital energies, thereby tuning the electronic properties of the molecule. chemrxiv.org Analysis of the spatial distribution of these orbitals reveals the regions of the molecule most likely to be involved in electron donation and acceptance. ojp.gov

Table 1: Representative Frontier Orbital Energies for Anilide Derivatives

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-Anisidine | - | - | - |

| N,N'-diphenylbenzene-1,4-diamine | - | - | - |

Note: Specific values for N-(3,5-dimethylphenyl)-3-ethoxypropanamide are not available. The table structure is representative of data from computational studies on related molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.netojp.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.gov

The first step in molecular docking is to identify the binding site on the target protein. This can be done based on the location of a known co-crystallized ligand or by using algorithms that search the protein's surface for pockets and cavities suitable for ligand binding. mdpi.com For propanamide derivatives with potential biological activity, such as antimicrobial or enzyme inhibitory effects, docking studies are performed against specific protein targets like DNA gyrase or α-glucosidase. nih.govacs.org The software then generates a multitude of possible binding poses of the ligand within this site. mdpi.com

Each generated binding pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower scores typically indicate more favorable binding. These functions approximate the free energy of binding by considering terms for van der Waals interactions, electrostatic interactions, hydrogen bonds, and desolvation penalties. nih.gov

The analysis of the best-scoring poses reveals the specific interactions between the ligand and the amino acid residues of the protein. For instance, docking studies on benzothiazole-piperazine propanamides have identified key hydrogen bonds and hydrophobic interactions within the active site of enzymes. nih.gov In a study on biheterocyclic propanamides as antidiabetic agents, the most active compounds showed strong binding affinities in the active site of α-glucosidase, which was consistent with their experimental inhibitory activity. acs.org

Table 2: Representative Molecular Docking Results for Propanamide Derivatives

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 8l | α-glucosidase | -9.70 | - |

| Derivative 8s | α-glucosidase | -9.90 | - |

| Compound 2b | S. aureus DNA gyrase | - | - |

Note: This table presents example data from studies on various propanamide derivatives to illustrate the output of molecular docking simulations. nih.govacs.org Specific data for this compound is not available.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations are used to study the dynamic behavior of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. scirp.org

MD simulations are crucial for assessing the stability of the predicted binding pose from docking. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the ligand remains stably bound in the active site. nih.gov These simulations also provide a more refined calculation of binding free energies and can reveal conformational changes in the protein upon ligand binding. For example, MD studies on cyclic sulfonamide inhibitors of SARS-CoV-2 have been used to confirm the stability of the ligand-protein complex and to identify key residues for binding. nih.gov

Conformational Dynamics and Stability of the Compound and its Complexes

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable bonds that allow it to adopt numerous spatial arrangements, or conformations. The study of these conformational dynamics is essential, as the biological activity of the molecule is dependent on its ability to adopt a specific shape to bind to its target site, which for propyzamide (B133065) is the protein tubulin, inhibiting mitosis. corteva.co.uk

While specific, in-depth conformational analysis studies for this compound are not widely available in public literature, the methodologies for such investigations are well-established. Theoretical conformational analyses are typically performed using quantum chemical methods like Density Functional Theory (DFT) and ab initio Møller-Plesset (MP2) calculations. nih.gov These methods are used to perform a full relaxation of all geometrical parameters to locate stable structures on the potential energy surface. nih.gov For a molecule like this compound, the key degrees of freedom would be the torsion angles around the amide and ether functional groups.

A theoretical analysis would identify the lowest-energy conformers, which are the most likely to be present under normal conditions. For related substituted benzamide (B126) drugs, it has been found that both folded and extended conformers can be low in energy, and understanding the energy difference between them is critical for determining the pharmacologically active form. nih.gov The stability of these conformers and their ability to form complexes, for instance with the amino acid residues of its target protein, dictate the compound's herbicidal efficacy.

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond Description | Atoms Involved | Significance |

| Amide Bond Rotation | C(aromatic)-N(amide) | Determines the orientation of the dimethylphenyl ring relative to the propanamide moiety. |

| Amide Backbone | N(amide)-C(carbonyl) | While having double bond character, some rotation is possible and influences peptide-like structures. |

| Propanamide Chain | C(carbonyl)-C(alpha) | Affects the positioning of the ethoxy group relative to the amide. |

| Ether Linkage | C(beta)-O(ether) | Governs the spatial arrangement of the terminal ethyl group. |

Water-mediated Interactions and Solvent Effects

As a soil-active herbicide, the interaction of this compound with water is of paramount importance. corteva.co.uk Solvent effects, particularly from water, govern the compound's solubility, mobility in soil, and bioavailability. Computational studies can model these interactions to predict the compound's behavior.

A common approach is to use a hybrid implicit-explicit solvent model. rsc.org An implicit model like the Conductor-like Screening Model (COSMO) treats the solvent as a continuous medium, while explicit models add individual solvent molecules to account for specific, direct interactions like hydrogen bonding. rsc.org For this compound, the amide group's oxygen and hydrogen atoms, along with the ether oxygen, are potential sites for hydrogen bonding with water molecules. researchgate.net

Computational investigations into related molecules show that the type and extent of solvent effects can be interpreted based on the electronic structure of the solute. researchgate.net The presence of water can stabilize certain conformers over others, influencing the compound's structure in an aqueous environment. Understanding these water-mediated interactions helps in rationalizing the compound's transport from the soil into the plant roots and its ultimate herbicidal activity. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. psu.edu These methods are invaluable in the fields of drug design, toxicology, and pesticide development, as they allow for the prediction of a compound's activity without the need for extensive and costly experiments. semanticscholar.org For herbicides like this compound and other chloroacetanilides, QSAR can be used to predict transformation rates and design new, more effective analogues. psu.eduresearchgate.net

Descriptor Selection and Model Development

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, topological, electronic, or steric properties of a molecule. A wide array of descriptors can be calculated to represent the molecule's structure.

For classes of compounds related to this compound, such as chloroacetamides and benzamides, various descriptors have proven useful in developing predictive models. nih.govmdpi.com Once a set of relevant descriptors is selected, a mathematical model is developed, often using statistical methods like Multiple Linear Regression (MLR) or non-linear methods. mdpi.comresearchgate.net This results in an equation that links the descriptors to the observed activity.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Herbicides and Related Compounds

| Descriptor Class | Example Descriptor | Description | Potential Relevance for this compound |

| Physicochemical | LogP (Octanol-water partition coefficient) | Measures the hydrophobicity of a molecule. psu.edu | Influences soil binding, root uptake, and translocation. researchgate.net |

| Electronic | Dipole Moment | Indicates the polarity of the molecule. psu.edu | Affects interactions with polar molecules like water and biological targets. |

| Topological | Wiener Index | Describes molecular branching and size. psu.edu | Relates to the overall shape and how it fits into a binding site. |

| Geometrical/Steric | Molar Volume / Connolly Molecular Area | Represents the volume or surface area of the molecule. psu.edu | Steric hindrance can play a key role in receptor binding. |

| Quantum-Chemical | HOMO/LUMO Energies | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Relates to the chemical reactivity and stability of the molecule. |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. nih.gov | A fundamental property often correlated with biological activity. |

| Thermodynamic | Torsion Energy (TE) | Energy associated with the twisting of bonds. mdpi.com | Reflects the molecule's conformational flexibility and stability. |

Predictive Capabilities and Model Validation

A QSAR model is only useful if it can accurately predict the activity of new or untested compounds. Therefore, rigorous validation is a critical step in model development. Validation is performed to assess the robustness, reliability, and predictive power of the generated model.

Several statistical metrics are used for this purpose. Internal validation is often performed using a cross-validation technique (leave-one-out or leave-many-out), which yields a cross-validation coefficient (q²). A high q² value indicates good internal consistency and robustness. External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's creation. The predictive capability is then assessed by the predictive correlation coefficient (R²pred). rsc.orgnih.gov

For a QSAR model to be considered reliable and predictive, these statistical parameters must meet certain widely accepted thresholds. mdpi.comnih.gov Studies on related N-phenylacetamide and benzamide derivatives have successfully produced validated models that can guide the design of new compounds. nih.govnih.gov

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Typical Threshold for a Robust Model |

| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-Validated Coefficient | q² | A measure of the model's internal predictive ability and robustness. | > 0.5 |

| Predictive R-squared | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

Molecular Interactions and Mechanistic Biochemical Studies

In Vitro Enzyme Inhibition and Activation Studies (Focus on molecular mechanisms in non-human systems)

In vitro studies using purified enzymes are essential for determining if a compound can modulate enzyme activity and for elucidating the mechanism of this modulation. Such investigations provide critical data on a compound's potency and mode of action, independent of complex cellular processes. creative-enzymes.com

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org By measuring how reaction rates change in the presence of varying concentrations of a substrate and a modulating compound, the kinetic parameters of the interaction can be determined. creative-enzymes.com

Key parameters in enzyme inhibition studies include:

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. teachmephysiology.com

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Ki (Inhibition constant): The dissociation constant for the inhibitor-enzyme complex, indicating the inhibitor's binding affinity. nih.gov

Different modes of inhibition (e.g., competitive, noncompetitive, uncompetitive) can be distinguished by analyzing how the inhibitor affects Vmax and Km, often visualized using plots like the Lineweaver-Burk plot. nih.gov For N-(3,5-dimethylphenyl)-3-ethoxypropanamide, such kinetic studies would be the first step in identifying a potential enzyme-modulating role.

While no specific enzyme targets for this compound have been identified in the literature, screening against panels of known enzymes is a common strategy. Cyclooxygenase-2 (COX-2) and Dihydrofolate Reductase (DHFR) are examples of well-studied enzyme targets.

Cyclooxygenase (COX): COX enzymes (including isoforms COX-1, COX-2, and the COX-1 splice variant COX-3) catalyze the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov COX-2 is often induced during inflammation, making it a key target for anti-inflammatory drugs. nih.gov Inhibition studies would measure the compound's ability to block prostaglandin (B15479496) production in assays using purified COX enzymes. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and certain amino acids. It is a target for antimicrobial and anticancer agents. Inhibition of DHFR would be assessed by measuring the reduction in its catalytic activity. wikipedia.org

Interactions with Nucleic Acids and Lipids (Molecular Level)

Beyond proteins, compounds can exert biological effects by interacting with other macromolecules like nucleic acids and lipids.

Nucleic Acid Interactions: Molecules can bind to DNA or RNA, potentially interfering with replication or transcription. Binding can occur in the minor groove of the DNA helix, through intercalation between base pairs, or via electrostatic interactions with the negatively charged phosphate (B84403) backbone. nih.gov Techniques such as circular dichroism (CD) spectroscopy can be used to detect these interactions by observing changes in the DNA's spectral properties upon compound binding. nih.gov

Lipid Interactions: Amphiphilic or hydrophobic compounds can interact with and insert themselves into the lipid bilayers of cell membranes. researchgate.net Such interactions can alter membrane properties like fluidity, permeability, and the function of membrane-embedded proteins. researchgate.netmdpi.com Methods like isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can be used to study the thermodynamics and physical changes associated with these interactions. mdpi.com The structure of this compound suggests it may have the potential to interact with lipid environments.

Cellular Pathway Modulation in Model Systems (Non-human cell lines, mechanistic focus)

To understand a compound's effect in a more complex biological context, its activity is studied in non-human cell lines. This allows for the investigation of its impact on integrated biochemical cascades, also known as signaling pathways. wikipedia.org

A biochemical cascade is a series of intracellular chemical reactions initiated by a stimulus, where one event triggers the next, often involving a series of protein phosphorylations. wikipedia.orgnih.gov These pathways transduce signals from the cell surface to effector molecules that regulate specific cellular functions. wikipedia.org

Studying a compound's effect on these cascades can reveal its mechanism of action. For example, researchers might investigate its influence on well-known pathways like the MAP-Kinase or NF-κB signaling cascades, which are central to cellular processes like inflammation, proliferation, and apoptosis. nih.govnih.gov This often involves treating cells with the compound and then measuring the activity or phosphorylation status of key proteins within the cascade using techniques like Western blotting or proteomic analysis. nih.gov

Cellular Responses and Phenotypic Changes (e.g., cell viability in in vitro non-human cell lines for mechanistic insight)

There is no available research data from studies on non-human cell lines that would offer mechanistic insights into the cellular responses or phenotypic changes induced by this compound. Investigations into its effects on cell viability, proliferation, or other cellular parameters have not been published in the scientific literature that was surveyed.

Protein-Ligand Binding Affinity Determination (Non-clinical context)

No studies determining the protein-ligand binding affinity of this compound have been identified in the public domain. The identification of specific protein targets and the characterization of the binding affinity are crucial first steps in understanding the potential biological activity of a compound, but this information is not available for this particular molecule.

There are no published reports of spectroscopic binding assays, such as fluorescence spectroscopy or UV-Vis absorbance spectroscopy, being used to investigate the interaction of this compound with any protein. Such assays are instrumental in determining binding constants and understanding the nature of the interaction, but this research has not been conducted or reported for this compound.

Similarly, no studies employing Isothermal Titration Calorimetry (ITC) to analyze the thermodynamic profile of N-(3,em-dimethylphenyl)-3-ethoxypropanamide binding to a protein target were found. ITC provides a complete thermodynamic characterization of a binding interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), but this analysis has not been performed for the specified compound. unizar.esmpg.denih.gov The technique measures the heat released or absorbed during a binding event, which allows for the direct determination of the binding enthalpy and, subsequently, the calculation of Gibbs free energy and entropy changes. unizar.esnih.gov Without experimental data, a thermodynamic data table for the binding of this compound cannot be generated.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Features with Molecular-Level Activity

The amide linkage is a crucial functional group, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capacity allows for the formation of strong and specific interactions with amino acid residues in a protein's active site. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be critical for achieving the correct orientation for binding.

The 3-ethoxypropyl chain introduces a degree of flexibility and an additional hydrogen bond acceptor site (the ether oxygen). The length and nature of this aliphatic chain are pivotal. For example, in a study of N-ethyl-hexedrone analogues, the elongation of an aliphatic side chain showed a direct correlation with potency up to a certain length, after which activity decreased, demonstrating an optimal chain length for target interaction. chemeo.com The ethoxy group, in particular, can engage in hydrogen bonding and adds to the molecule's polarity, balancing the lipophilicity of the dimethylphenyl ring.

A hypothetical SAR study on N-(3,5-dimethylphenyl)-3-ethoxypropanamide would likely involve systematic modifications to each of these three regions to probe their importance for a given biological activity.

Table 1: Hypothetical Modifications for SAR Studies of this compound

| Molecular Region | Proposed Modification | Rationale for Investigation |

|---|---|---|

| 3,5-Dimethylphenyl Ring | Vary number and position of methyl groups (e.g., 2,4-dimethyl, 3,4-dimethyl) | To assess the impact of steric hindrance and electronic effects on binding affinity. |

| Replace methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups) | To explore the influence of lipophilicity, polarity, and hydrogen bonding potential. | |

| Amide Linkage | Replace with bioisosteres (e.g., ester, sulfonamide, reverse amide) | To determine the necessity of the amide bond for activity and to alter metabolic stability. |

| N-methylation of the amide | To remove the hydrogen bond donor capability and assess its importance. | |

| 3-Ethoxypropyl Chain | Vary the length of the alkyl chain (e.g., methoxyethyl, butoxypropyl) | To probe the optimal distance and flexibility required to reach specific binding site residues. |

Identification of Key Pharmacophoric Elements for Molecular Interactions

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. google.com For this compound, a hypothetical pharmacophore model can be constructed based on its structural components.

The key pharmacophoric elements would likely include:

Aromatic/Hydrophobic Center: Provided by the 3,5-dimethylphenyl ring. This feature is essential for engaging with hydrophobic pockets in a target protein.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a strong HBA. The ether oxygen in the ethoxypropyl chain provides a second, weaker HBA site.

Hydrogen Bond Donor (HBD): The amide nitrogen (N-H) serves as a critical HBD.

Hydrophobic Aliphatic Feature: The propyl portion of the side chain contributes a non-polar region that can participate in van der Waals interactions.

Pharmacophore models are often developed by comparing the structures of several active compounds. chemeo.comchembk.com In the absence of known active analogs of this compound, a structure-based approach would be necessary, requiring knowledge of a specific biological target. Docking the compound into a known binding site would help to identify which of these potential pharmacophoric features are actually involved in key interactions. For example, studies on other molecules have shown that features like aromatic rings, hydrogen bond acceptors, and donors are consistently identified in pharmacophore models for various biological targets. semanticscholar.org

Rational Design Strategies for Enhanced Specificity and Potency (Molecular Level)

Rational drug design aims to create new molecules with improved biological activity based on an understanding of the target structure and SAR. nih.govnih.govgoogle.com For this compound, several strategies could be employed to enhance its hypothetical specificity and potency.

Structure-Based Design: If a three-dimensional structure of a relevant biological target were available, this compound could be computationally docked into the active site. This would reveal its binding mode and highlight opportunities for optimization. For example, if the 3,5-dimethylphenyl ring only partially fills a hydrophobic pocket, analogs with larger or differently shaped lipophilic groups (e.g., a naphthyl or biphenyl (B1667301) group) could be designed to achieve a better fit and increase potency. Similarly, if a potential hydrogen bonding opportunity with a specific amino acid residue is identified near the ethoxy group, the chain could be modified to replace the ether with a more potent hydrogen-bonding group, such as a hydroxyl or an amine.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For the amide bond in this compound, a common bioisosteric replacement is a 1,3,4-oxadiazole (B1194373) ring. nih.gov This change can maintain the spatial arrangement of key interaction points while potentially increasing metabolic stability.

Conformational Restriction: The flexibility of the 3-ethoxypropyl chain might allow the molecule to adopt multiple conformations, only one of which might be active. Introducing rigid elements, such as a cyclopropane (B1198618) ring within the chain or incorporating the chain into a larger ring system, could lock the molecule into its bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

Analogues and Derivatives as Probes for Target Elucidation

The synthesis and biological evaluation of analogues and derivatives of a lead compound are fundamental to understanding its mechanism of action and identifying its biological target. By systematically altering the structure of this compound, researchers could generate chemical probes to investigate its function.

Affinity Probes: An analogue could be synthesized with a reactive group (e.g., a photoaffinity label) that, upon binding to the target, can form a covalent bond. This allows for the isolation and identification of the target protein.

Fluorescent Probes: Attaching a fluorescent tag to a non-critical position of the molecule would allow for its visualization within cells, providing information about its localization and potential sites of action.

SAR-Informed Probes: The synthesis of a "negative control" compound is a powerful strategy. Based on SAR data, if a particular functional group is found to be essential for activity, an analogue lacking that group can be synthesized. If this new analogue is inactive, it provides strong evidence that the observed biological effect is due to a specific interaction with a target and not due to non-specific effects like membrane disruption. For example, if the amide N-H hydrogen bond is crucial, the N-methylated derivative would be expected to be significantly less active or inactive. nih.gov

By creating a library of derivatives based on the core scaffold of this compound, a systematic investigation of its biological properties can be undertaken, ultimately leading to the elucidation of its molecular target and mechanism of action.

Information regarding advanced research applications for the chemical compound this compound is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no research findings or data could be located for "this compound" corresponding to the specific advanced research applications outlined in the request. The inquiries for its use as a chemical probe, in agricultural science, in material science or polymer chemistry, and as an analytical standard yielded no relevant results for this particular compound.

This suggests that "this compound" is not a widely studied compound, and research concerning its application in these advanced, non-clinical fields has not been published in accessible literature. Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested structure and content inclusions.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

A significant frontier in understanding the biological interactions of N-(3,5-dimethylphenyl)-3-ethoxypropanamide lies in the integration of multi-omics technologies. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular landscape within a biological system in response to the compound. thermofisher.comfrontiersin.org By simultaneously analyzing changes across these different molecular layers, researchers can move beyond correlational observations to establish causative links between the compound and its physiological effects. thermofisher.com

The application of multi-omics can help to identify novel drug targets and understand complex disease mechanisms. researchgate.net For instance, treating a cell culture or organism with this compound and subsequently performing multi-omics analysis could reveal the full cascade of molecular events it triggers. This could include alterations in gene expression (transcriptomics), changes in protein abundance and post-translational modifications (proteomics), and shifts in the metabolic profile (metabolomics). wikipedia.org Such a comprehensive dataset would provide a detailed "functional readout of the physiological state" of the organism or cell, offering unprecedented insights into the compound's mechanism of action. wikipedia.org This systems-level perspective is a powerful alternative to traditional reductionist approaches, which often fail to capture the complexity of biological networks. nih.gov

Table 1: Potential Multi-Omics Data Integration for this compound Research

| Omics Layer | Analytical Technique | Potential Insights |

| Genomics | Whole Genome Sequencing | Identification of genetic predispositions influencing compound response. |

| Transcriptomics | RNA-Sequencing | Profiling of gene expression changes induced by the compound. |

| Proteomics | Mass Spectrometry | Quantification of protein level changes and post-translational modifications. |

| Metabolomics | NMR, Mass Spectrometry | Characterization of metabolic pathway perturbations. |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, advanced computational methodologies can provide predictive insights into its behavior, guiding experimental work and accelerating the discovery process. Techniques such as density functional theory (DFT) can be employed to understand the electronic structure and reactivity of the molecule, which is crucial for designing novel synthetic routes and predicting its interaction with biological targets. researchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its binding to proteins or other macromolecules. researchgate.net These simulations can predict the stability of compound-protein complexes and elucidate the key intermolecular interactions driving binding affinity and specificity. Furthermore, computational studies can be instrumental in understanding the mechanisms of reactions involving this compound, such as palladium-catalyzed N-arylation, by modeling the reaction intermediates and transition states. figshare.comnih.govnih.gov This can aid in the development of more efficient and selective synthetic protocols.

Table 2: Computational Tools for the Study of this compound

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Electronic structure calculation | Reactivity, spectroscopic properties, reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion | Binding affinity, conformational changes, protein-ligand interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Prediction of the biological activity of novel derivatives. |

Exploration of Novel Synthetic Pathways and Chemical Transformations

While established methods for the synthesis of N-aryl amides exist, the exploration of novel synthetic pathways for this compound remains a fertile area of research. A key focus is the development of more efficient, sustainable, and versatile synthetic methods. Palladium-catalyzed cross-coupling reactions, particularly the N-arylation of amides, have been a significant area of development. figshare.comnih.govacs.org Future research could focus on creating new catalyst systems, perhaps with novel phosphine (B1218219) ligands, that are more active and allow for the use of a broader range of starting materials under milder reaction conditions. nih.gov

Beyond palladium catalysis, the development of methods using more abundant and less toxic metals like copper or iron is a key goal in green chemistry. The Goldberg reaction, a copper-catalyzed N-arylation of amides, provides a historical precedent that can be built upon with modern ligand design. nih.gov Furthermore, the exploration of C-H activation methodologies could provide a more direct and atom-economical route to this compound and its analogs, by directly coupling an appropriate amide with an activated C-H bond on the aromatic ring.

Development of the Compound as a Tool for Fundamental Biochemical Research

Small molecules are invaluable tools for probing the complexities of biological systems. This compound, and its future derivatives, could be developed into chemical probes to investigate fundamental biochemical processes. By modifying the structure of the compound, for example, by introducing photoreactive groups or fluorescent tags, it could be used to identify its direct binding partners in a cellular context through techniques like photo-affinity labeling.

Moreover, if the compound is found to modulate the activity of a specific enzyme or protein, it can be used to study the role of that protein in cellular signaling pathways and disease pathologies. This can lead to a better understanding of the biological function of its target and potentially validate it as a therapeutic target for new drug development. The insights gained from using this compound as a research tool would be synergistic with the multi-omics and computational approaches described above, creating a powerful, integrated strategy for modern biochemical investigation.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3,5-dimethylphenyl)-3-ethoxypropanamide with high purity?

Methodological Answer:

- Microwave-Assisted Amide Coupling : Use microwave conditions to react 3-ethoxypropanoic acid derivatives with 3,5-dimethylaniline. This method reduces reaction time and improves yield compared to traditional heating .

- Purification : Employ column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product. Validate purity via HPLC (>98%) and characterize using -/-NMR and high-resolution mass spectrometry (HRMS) .

- Critical Note : Monitor for byproducts like unreacted aniline or ester intermediates using TLC with UV visualization.

Basic: How do meta-substituents (e.g., 3,5-dimethyl groups) influence the solid-state geometry of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SXRD) : Resolve the crystal structure using SHELX programs (e.g., SHELXTL or SHELXL) to determine bond angles, torsion angles, and packing motifs. Compare with analogs like N-(3-methylphenyl)-2,2,2-trichloroacetamide .

- Key Observations :

- Asymmetric Units : Meta-substituted aryl groups often lead to multiple molecules per asymmetric unit, influencing hydrogen-bonding networks.

- Electron Effects : Electron-donating groups (e.g., -CH) increase planarity in the amide linkage, altering crystallinity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity in photosynthetic electron transport (PET)?

Methodological Answer:

-

Biological Assays : Measure IC values using spinach chloroplasts and a Clark-type oxygen electrode to quantify PET inhibition .

-

SAR Design :

- Substituent Modulation : Replace 3-ethoxy with electron-withdrawing groups (e.g., -Cl, -F) to enhance PET inhibition.

- Lipophilicity Optimization : Calculate logP values (e.g., using ChemDraw) and correlate with bioactivity. Higher logP (e.g., >3.5) improves membrane permeability .

-

Data Example :

Compound IC (µM) logP This compound 10.2 2.8 N-(3,5-difluorophenyl)-3-hydroxypropanamide 8.7 3.1

Advanced: What computational methods can predict interactions between this compound and photosystem II (PSII) targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to the D1 protein’s QB site in PSII. Validate docking poses with crystallographic data (e.g., PDB: 3WU2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions. Analyze hydrogen bonds and hydrophobic contacts with residues like His215 and Phe255 .

- Critical Analysis : Cross-reference computational results with experimental mutagenesis studies to resolve discrepancies in binding affinities.

Basic: How can researchers resolve contradictions in reported biological activities of analogs?

Methodological Answer:

- Meta-Analysis : Compare datasets from multiple studies (e.g., PET inhibition IC) while controlling for variables like chloroplast preparation methods or solvent effects (e.g., DMSO vs. ethanol) .

- Replication Studies : Reproduce key experiments under standardized conditions. For example, confirm IC values using identical light intensities (e.g., 1000 µmol photons·m ^{-1} $) and chloroplast concentrations .

Advanced: What spectroscopic techniques characterize electronic effects of substituents in this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Analyze λ shifts in ethanol to assess conjugation changes. For example, a bathochromic shift indicates enhanced π-electron delocalization from electron-withdrawing groups .

- IR Spectroscopy : Monitor amide I band (1650–1680 cm) to detect hydrogen-bonding strength, which correlates with substituent electronegativity .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at -20°C, 4°C, and 25°C for 6 months. Analyze degradation via HPLC and LC-MS.

Advanced: What role does lipophilicity play in this compound’s herbicidal activity?

Methodological Answer:

- Partition Coefficient (logP) : Determine experimentally via shake-flask method (octanol/water). Higher logP (>3) correlates with improved foliar absorption but may reduce solubility in aqueous chloroplast assays .

- Bilayer Penetration Studies : Use artificial lipid membranes (e.g., POPC vesicles) to measure permeability via fluorescence quenching assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.